(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester
Overview
Description
(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a bromine atom at the 2-position of the benzothiazole ring and an acetic acid ethyl ester group at the 6-position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester typically involves the bromination of benzothiazole followed by esterification. One common method involves the reaction of benzothiazole with bromine in the presence of a suitable solvent to introduce the bromine atom at the 2-position. The resulting 2-bromo-benzothiazole is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the desired ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzothiazoles depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include the corresponding alcohols.
Scientific Research Applications
(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-benzothiazol-6-yl)-carbamic acid tert-butyl ester
- (2-Bromo-benzothiazol-6-yl)-acetonitrile
- 1-Benzothiazol-6-yl-2-bromo-ethanone
Uniqueness
(2-Bromo-benzothiazol-6-yl)-acetic acid ethyl ester is unique due to the presence of both a bromine atom and an acetic acid ethyl ester group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophobicity and reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(2-bromo-1,3-benzothiazol-6-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNYBTBETDUKGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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